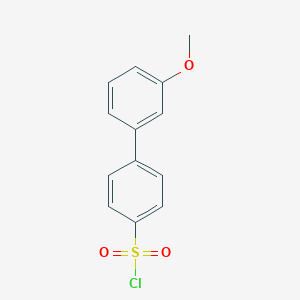

3'-Methoxybiphenyl-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

3'-Methoxybiphenyl-4-sulfonyl chloride is synthesized through reactions involving sulfonyl chlorides and other organic intermediates. For example, reactions of sulfonyl chlorides with alpha,beta-unsaturated and functionalized acid chlorides afford various diketoesters and diketosulfones, illustrating the chemical versatility and reactivity of sulfonyl chloride derivatives (Rahn, Dang, Spannenberg, Fischer, & Langer, 2008).

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

3'-Methoxybiphenyl-4-sulfonyl chloride is involved in the synthesis of chalcone analogues with sulfonyl groups. These analogues exhibit potent in vitro anticancer activities against human epithelial cervical carcinoma (HeLa) and breast carcinoma (MCF-7) cell lines. This synthesis approach induces apoptotic cell death and cell cycle arrest in cancerous cells, with minimal impact on non-cancerous cells like the normal human fibroblast (MRC-5) cell line (Muškinja et al., 2019).

Organic Synthesis

The compound is integral in organic synthesis, including the preparation of sulfonyl esters and chlorides crucial for producing various pharmaceuticals, dyes, and detergents. A notable method involves the oxidation of thiols and disulfides with chlorine dioxide, offering a high yield and not requiring special conditions for the reaction process (Lezina et al., 2011).

Advanced Materials

In materials science, 3'-Methoxybiphenyl-4-sulfonyl chloride aids in the creation of advanced materials such as comb-shaped poly(arylene ether sulfone)s. These materials, characterized by high proton conductivity, are used as proton exchange membranes in fuel cells. The sulfonyl chloride derivative's role in the synthesis process enhances the membrane's performance by facilitating efficient proton and methanol transport (Kim et al., 2008).

Photopolymer Science

In photopolymer science, derivatives of 3'-Methoxybiphenyl-4-sulfonyl chloride, like N-sulfonyl-arylsulfonamide, are explored for their potential in photochemical generation of sulfonic acid. This process is significant for its efficiency and the relatively high quantum yields obtained, which are comparable to other photo-sulfonic acid generating compounds. This application underscores the versatility of sulfonyl chloride derivatives in photoinitiated reactions (Kawamura & Sasaki, 2001).

Safety And Hazards

3’-Methoxybiphenyl-4-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is fatal if swallowed, in contact with skin, or if inhaled . It should be stored locked up in a well-ventilated place and the container should be kept tightly closed .

Propiedades

IUPAC Name |

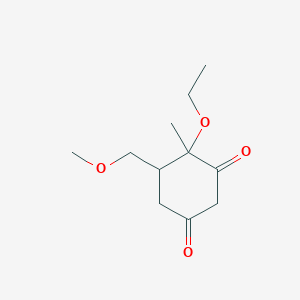

4-(3-methoxyphenyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-17-12-4-2-3-11(9-12)10-5-7-13(8-6-10)18(14,15)16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQBUJTYQXKLKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445492 |

Source

|

| Record name | 3'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methoxybiphenyl-4-sulfonyl chloride | |

CAS RN |

186550-26-5 |

Source

|

| Record name | 3'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Methoxybiphenyl-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)

![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)